molecular formula C28H28N2O3 B1684110 CEP-5214 CAS No. 402857-39-0

CEP-5214

Cat. No.: B1684110
CAS No.: 402857-39-0
M. Wt: 440.5 g/mol
InChI Key: MLIFNJABMANKEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CEP-5214 is synthesized through a series of chemical reactions involving the indenopyrrolocarbazole scaffold. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

CEP-5214 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions are typically optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

CEP-5214 has a wide range of scientific research applications, including:

Mechanism of Action

CEP-5214 exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 tyrosine kinase. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby reducing the formation of new blood vessels that supply tumors. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream targets and ultimately inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for vascular endothelial growth factor receptor 2 tyrosine kinase. It exhibits low-nanomolar inhibition of the kinase, with good selectivity over other kinases. Additionally, its structure features optimal substitutions that enhance its biological activity and therapeutic potential .

Biological Activity

CEP-5214, a potent pan-inhibitor of vascular endothelial growth factor receptors (VEGF-R), has garnered attention in oncology due to its significant biological activity in inhibiting angiogenesis. This compound, a C3-(isopropylmethoxy) fused pyrrolocarbazole, demonstrates low nanomolar potency against multiple VEGF-R kinases, making it a promising candidate for therapeutic applications in cancer treatment.

This compound primarily functions by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. This process is often hijacked by tumors to secure the necessary blood supply for growth and metastasis. The compound exhibits the following IC50 values in biochemical assays:

VEGF Receptor IC50 (nM)
VEGF-R1/FLT-116
VEGF-R2/KDR10
VEGF-R3/FLT-417

These values indicate that this compound is highly effective at low concentrations, which is advantageous for minimizing potential side effects associated with higher doses .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGF-stimulated autophosphorylation of VEGF-R2 in human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 10 nM. Additionally, it has been shown to impede capillary tube formation on Matrigel, a common assay for assessing angiogenesis, without causing cytotoxic effects at low nanomolar concentrations .

In Vivo Studies

In vivo experiments involving murine models have revealed that oral or subcutaneous administration of this compound leads to significant reductions in neovascularization. For instance, a study reported an 82% maximum inhibition of neovascularization in porcine aortic endothelial cell implants in nude mice when administered at doses ranging from 2.57 to 23.8 mg/kg . Furthermore, the compound exhibited marked reductions in granuloma formation and vascularity in chronic inflammation models, underscoring its potential therapeutic efficacy.

Development of Resistance

Despite its effectiveness, prolonged exposure to this compound can lead to the development of resistance in leukemia-derived cell lines. Research has indicated that cell lines such as MOLM14 and SEM-K2 develop cross-resistance to this compound after extended culture with the drug, necessitating further investigation into the underlying mechanisms .

Resistance Mechanism Insights

The resistant cell lines exhibit sustained activation of downstream signaling pathways such as Akt and MAPK despite FLT3 receptor inhibition. Notably, mutations such as N-Ras have been identified in some resistant clones, suggesting that genetic alterations may play a role in the resistance observed with this compound and other FLT3 inhibitors .

Properties

CAS No.

402857-39-0

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

3-(3-hydroxypropyl)-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-14-one

InChI

InChI=1S/C28H28N2O3/c1-16(2)33-15-17-8-9-23-20(12-17)25-22-14-29-28(32)26(22)24-19-7-4-3-6-18(19)13-21(24)27(25)30(23)10-5-11-31/h3-4,6-9,12,16,31H,5,10-11,13-15H2,1-2H3,(H,29,32)

InChI Key

MLIFNJABMANKEU-UHFFFAOYSA-N

SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propanol
CEP 5214
CEP-5214
CEP5214

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Bromotetradeca-2,5,8-triene
CEP-5214
1-Bromotetradeca-2,5,8-triene
CEP-5214
1-Bromotetradeca-2,5,8-triene
CEP-5214
1-Bromotetradeca-2,5,8-triene
CEP-5214
1-Bromotetradeca-2,5,8-triene
1-Bromotetradeca-2,5,8-triene
CEP-5214
1-Bromotetradeca-2,5,8-triene
CEP-5214

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